4-Ethyl-5-phenylthiazol-2-amine chemical structure and properties
4-Ethyl-5-phenylthiazol-2-amine chemical structure and properties
Technical Whitepaper: 4-Ethyl-5-phenylthiazol-2-amine Subtitle: Structural Analysis, Synthetic Protocols, and Pharmacophore Utility in Drug Discovery
Executive Summary
Chemical Identity & Physicochemical Profile
The molecule consists of a five-membered thiazole ring substituted at the 2, 4, and 5 positions. The specific arrangement—an amino group at C2, an ethyl group at C4, and a phenyl group at C5—creates a distinct hydrophobic/polar profile ideal for binding into deep hydrophobic pockets of enzymes (e.g., ATP-binding sites of tyrosine kinases).
Table 1: Physicochemical Specifications
| Property | Value / Description | Significance |
| IUPAC Name | 4-Ethyl-5-phenyl-1,3-thiazol-2-amine | Systematic identification |
| Molecular Formula | C₁₁H₁₂N₂S | Core stoichiometry |
| Molecular Weight | 204.29 g/mol | Fragment-based screening compliant (<300 Da) |
| CLogP (Predicted) | ~2.8 - 3.1 | Lipophilic; good membrane permeability |
| H-Bond Donors | 2 (Primary Amine) | Key for hinge-region binding in kinases |
| H-Bond Acceptors | 3 (N3, Amine N, S) | Interaction with backbone residues |
| Topological Polar Surface Area | ~67 Ų | Suggests high oral bioavailability |
| pKa (Conjugate Acid) | ~5.3 (Thiazole N) | Weakly basic; protonatable in acidic media |
Synthetic Architecture: The Hantzsch Protocol
The most robust method for constructing the 4-ethyl-5-phenylthiazol-2-amine core is the Hantzsch Thiazole Synthesis . This condensation reaction involves an
Critical Regiochemistry Note
To achieve the specific 4-ethyl-5-phenyl substitution pattern, the precursor selection is non-trivial.
-
C4 Origin: Derived from the carbonyl carbon of the ketone.
-
C5 Origin: Derived from the
-carbon (bearing the halogen). -
Required Precursor: 1-bromo-1-phenylbutan-2-one (or 1-phenyl-1-halobutan-2-one).
Validated Experimental Protocol
Reagents:
-
1-Phenylbutan-2-one (Starting Ketone)
-
Bromine (
) or N-Bromosuccinimide (NBS) -
Ethanol (Absolute)
-
Sodium Acetate (NaOAc)
Step 1:
-
Dissolve 10 mmol of 1-phenylbutan-2-one in 20 mL of Glacial Acetic Acid.
-
Add 10 mmol of Bromine dropwise at 0°C. Mechanistic Insight: The phenyl ring stabilizes the enol form at C1, favoring bromination at the benzylic position (C1) over C3.
-
Stir for 2 hours at room temperature until decolorization confirms consumption of
. -
Isolate 1-bromo-1-phenylbutan-2-one via extraction (DCM/Water) or use directly (one-pot).
Step 2: Cyclization (Hantzsch Condensation)
-
Suspend 12 mmol of Thiourea in 30 mL of Ethanol.
-
Add the crude
-bromoketone solution dropwise to the thiourea suspension. -
Reflux the mixture for 4–6 hours.
-
Observation: The reaction mixture will clarify as the thiazole hydrobromide salt forms.
-
Cool to room temperature. A precipitate (product HBr salt) may form.
Step 3: Workup & Purification
-
Neutralize the solution with 10% aqueous
or to pH 8–9 to liberate the free base. -
Precipitate the crude amine by adding ice-cold water (50 mL).
-
Filter the solid and recrystallize from Ethanol/Water (7:3) to obtain pure crystals.
-
Expected Yield: 65–80%.
Visual Synthesis Workflow
Figure 1: Step-wise synthesis pathway ensuring correct regiochemistry for the 4-ethyl-5-phenyl isomer.
Structural Analysis & Spectroscopy
Confirmation of the structure relies on distinguishing the ethyl and phenyl positions.
Predicted NMR Signature ( )
-
NMR:
-
1.15 ppm (Triplet, 3H,
): Methyl protons of the ethyl group. -
2.60 ppm (Quartet, 2H,
): Methylene protons of the ethyl group (attached to C4). -
7.00 ppm (Broad Singlet, 2H):
protons (Exchangeable with ). - 7.30–7.50 ppm (Multiplet, 5H): Phenyl ring protons.
-
1.15 ppm (Triplet, 3H,
-
NMR:
-
Distinct signals for the thiazole C2 (guanidine-like, ~168 ppm), C4 (alkyl-substituted, ~150 ppm), and C5 (aryl-substituted, ~120 ppm).
-
Mass Spectrometry
-
ESI-MS:
. -
Fragmentation: Loss of the ethyl group (
) is a common fragmentation pathway.
Medicinal Chemistry Utility
The 2-aminothiazole scaffold is a "privileged structure" in drug discovery, appearing in FDA-approved drugs like Dasatinib (Bcr-Abl inhibitor) and Famotidine (H2 antagonist).
Mechanism of Action: Kinase Inhibition
In the context of kinase inhibitors, 4-Ethyl-5-phenylthiazol-2-amine acts as an ATP-mimetic pharmacophore:
-
Hinge Binding: The C2-amino group acts as a Hydrogen Bond Donor to the kinase hinge region (e.g., Met318 in c-Src).
-
N3 Interaction: The thiazole Nitrogen (N3) acts as a Hydrogen Bond Acceptor.
-
Gatekeeper Interaction: The C5-Phenyl group occupies the hydrophobic pocket adjacent to the gatekeeper residue, providing selectivity.
-
Solvent Front: The C4-Ethyl group orients towards the solvent front or the ribose-binding pocket, often serving as a vector for solubilizing groups in lead optimization.
Pharmacophore Map
Figure 2: Pharmacophore mapping of the molecule within a theoretical kinase ATP-binding pocket.
References
-
Hantzsch, A. (1887). "Ueber die Synthese von Thiazolverbindungen (On the synthesis of thiazole compounds)." Berichte der deutschen chemischen Gesellschaft, 20(2), 3118-3132.
-
Lombardo, L. J., et al. (2004). "Discovery of N-(2-chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methyl-pyrimidin-4-ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity." Journal of Medicinal Chemistry, 47(27), 6658-6661.
-
Mishra, C. B., et al. (2015). "Recent developments of 2-aminothiazoles in medicinal chemistry." European Journal of Medicinal Chemistry, 92, 1-34.
-
PubChem Compound Summary. (2024). "2-Aminothiazole Derivatives and Properties." National Center for Biotechnology Information.
Sources
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